molecular formula C6H8N2O2 B12312456 5-(2-Hydroxyethyl)pyrimidin-2-ol

5-(2-Hydroxyethyl)pyrimidin-2-ol

Cat. No.: B12312456
M. Wt: 140.14 g/mol
InChI Key: HDMNNUOBXWVRNR-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)pyrimidin-2-ol is a pyrimidine derivative with a hydroxyl group at the second position and a hydroxyethyl group at the fifth position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)pyrimidin-2-ol can be achieved through the alkylation of an N-anionic-5-substituted pyrimidine intermediate. This method involves the use of an alkylating agent to introduce the hydroxyethyl group at the fifth position of the pyrimidine ring . Another approach includes the use of silylation reactions, although this method generally yields lower overall results compared to the alkylation method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-(2-Hydroxyethyl)pyrimidin-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyethyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-(2-hydroxyethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H8N2O2/c9-2-1-5-3-7-6(10)8-4-5/h3-4,9H,1-2H2,(H,7,8,10)

InChI Key

HDMNNUOBXWVRNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)N1)CCO

Origin of Product

United States

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